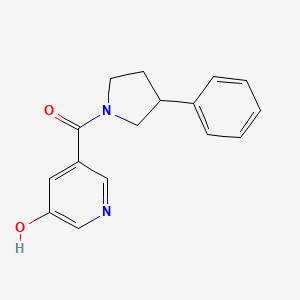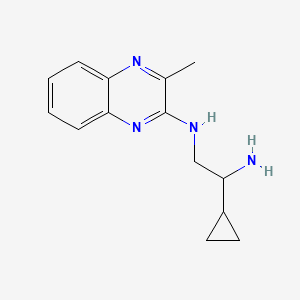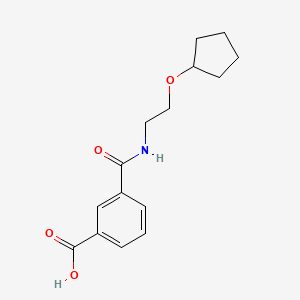
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone, also known as HPPM, is a synthetic compound that has become a popular research tool in the field of neuroscience. HPPM is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the storage and release of monoamine neurotransmitters in the brain.
作用机制
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone works by selectively inhibiting the VMAT2 transporter, which is responsible for the storage and release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting VMAT2, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone reduces the release of these neurotransmitters, leading to a decrease in their levels in the brain. This can have a variety of effects on brain function, depending on the specific neurotransmitter and brain region involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone depend on the specific neurotransmitter and brain region involved. For example, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward processing and addiction. This can lead to a decrease in drug-seeking behavior and a reduction in the reinforcing effects of drugs of abuse. (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has also been shown to reduce serotonin release in the dorsal raphe nucleus, a brain region involved in mood regulation. This can lead to an increase in depressive-like behavior in animal models.
实验室实验的优点和局限性
One advantage of using (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its high selectivity for VMAT2, which allows for precise manipulation of monoamine neurotransmitter levels. (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone is its potential for off-target effects, as it may interact with other transporters or receptors in the brain. Additionally, the effects of (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone may vary depending on the specific brain region and experimental conditions used.
未来方向
There are many potential future directions for research involving (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone. One area of interest is the role of monoamine neurotransmitters in neurodegenerative diseases such as Parkinson's and Alzheimer's. (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone could be used to study the effects of dopamine and other monoamines on neuronal function and survival in these diseases. Another area of interest is the development of new drugs that target VMAT2, which could have therapeutic potential for conditions such as addiction, depression, and anxiety. Finally, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone could be used in combination with other research tools such as optogenetics and chemogenetics to further elucidate the complex interactions between monoamine neurotransmitters and brain function.
合成方法
The synthesis of (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone involves a multi-step process that begins with the reaction of 3-phenylpyrrolidine with 2,4-pentanedione to form a pyridine intermediate. The pyridine intermediate is then reacted with hydroxylamine hydrochloride to form the final product, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone. The yield of (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone is typically around 60-70%, and the purity of the compound can be improved through recrystallization.
科学研究应用
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has been widely used as a research tool to study the role of monoamine neurotransmitters in various physiological and pathological conditions. For example, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has been used to study the role of dopamine in addiction and reward pathways, as well as the role of serotonin in mood disorders such as depression and anxiety. (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has also been used to study the effects of monoamine neurotransmitters on motor function and cognition.
属性
IUPAC Name |
(5-hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-8-14(9-17-10-15)16(20)18-7-6-13(11-18)12-4-2-1-3-5-12/h1-5,8-10,13,19H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJIAASULJGPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)


![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)
![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)



![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)

![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)